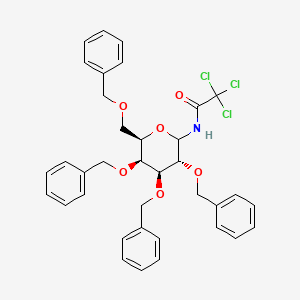

2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate

Übersicht

Beschreibung

2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate (TOBG-TCAI) is a synthetic molecule that has been used in a variety of scientific research applications. It is a derivative of the natural sugar galactose, and it is used as a substrate for enzymes in biochemistry, biotechnology, and drug discovery. It has been used as a tool to study the structure and function of enzymes, as well as to investigate the biochemical and physiological effects of various compounds.

Wissenschaftliche Forschungsanwendungen

Glycosyl Donor

Protected carbohydrate hemiacetals like 2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate can be converted into glycosyl donors . This is particularly useful in the synthesis of complex carbohydrates, where the glycosyl donor can be used to add a sugar unit to a growing carbohydrate chain .

Direct Donor

In addition to being converted into other types of donors, this compound can also be used as a donor directly . This allows for a more straightforward synthesis process in certain reactions .

Substrate for Nucleophilic Addition Reactions

This compound can be used as a substrate for nucleophilic addition reactions . This opens up a wide range of potential reactions and synthetic pathways .

Protection of the Anomeric Position

The galactose hemiacetal IV may be prepared from galactose via a glycoside or a thioglycoside to protect the anomeric position during the introduction of benzyl ethers . This is a crucial step in many carbohydrate syntheses .

Pharmaceutical Intermediate

2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate is used as a pharmaceutical intermediate . It plays a vital role in the synthesis of various drugs .

Intermediate for Dapagliflozin

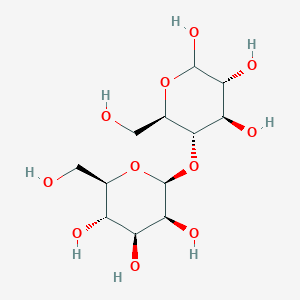

This compound is an intermediate for the synthesis of Dapagliflozin , a medication used to treat type 2 diabetes .

Intermediate for Voglibose

It is also an intermediate for the synthesis of Voglibose , an alpha-glucosidase inhibitor used for lowering post-prandial blood glucose levels .

Preparation of α-Glucopyranosyl Chloride

This compound is used in the preparation of the α-glucopyranosyl chloride , which is a key intermediate in the synthesis of 1-C-α-D-glucopyranose derivatives .

Wirkmechanismus

Target of Action

It is known that this compound is extensively utilized within the biomedicine sector , suggesting that it may interact with a variety of biological targets.

Mode of Action

2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate is a highly versatile compound that demonstrates extraordinary capabilities as a glycosyl donor for synthesizing intricate carbohydrates and glycoconjugates . This compound is used successfully as an intermediate for glucosylation couplings .

Biochemical Pathways

Given its role as a glycosyl donor, it can be inferred that it plays a crucial role in the synthesis of complex carbohydrates and glycoconjugates .

Result of Action

Given its role as a glycosyl donor, it can be inferred that it contributes to the synthesis of complex carbohydrates and glycoconjugates .

Eigenschaften

IUPAC Name |

2,2,2-trichloro-N-[(3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H36Cl3NO6/c37-36(38,39)35(41)40-34-33(45-24-29-19-11-4-12-20-29)32(44-23-28-17-9-3-10-18-28)31(43-22-27-15-7-2-8-16-27)30(46-34)25-42-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2,(H,40,41)/t30-,31+,32+,33-,34?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYPOHMKLUHRHR-BJPULKCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)NC(=O)C(Cl)(Cl)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)NC(=O)C(Cl)(Cl)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H36Cl3NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301133219 | |

| Record name | 2,2,2-Trichloro-N-[2,3,4,6-tetrakis-O-(phenylmethyl)-D-galactopyranosyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301133219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

685.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate | |

CAS RN |

220542-34-7 | |

| Record name | 2,2,2-Trichloro-N-[2,3,4,6-tetrakis-O-(phenylmethyl)-D-galactopyranosyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220542-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trichloro-N-[2,3,4,6-tetrakis-O-(phenylmethyl)-D-galactopyranosyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301133219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S,7R,8S,9S,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]cyclohexadec-13-ene-1,2,6-trione](/img/structure/B1140032.png)

![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethy](/img/structure/B1140034.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3](/img/structure/B1140038.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid, Methyl Ester](/img/structure/B1140039.png)

![5-[(3Ar,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide](/img/structure/B1140046.png)

![N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1140051.png)

![1,3-Benzenedisulfonic acid, 4-[[2-(4-iodophenyl)diazenyl][2-(4-nitrophenyl)hydrazinylidene]methyl]-, sodium salt (1:1)](/img/structure/B1140052.png)